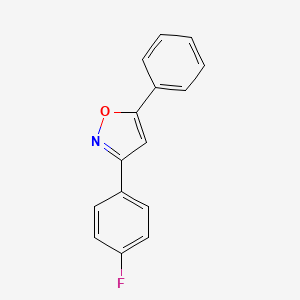
Acridinium, 3,6-bis(dimethylamino)-10-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of applications in pharmacology, photophysics, and material sciences due to their unique structural and chemical properties . Acridinium compounds, in particular, are notable for their ability to intercalate into DNA, making them valuable in various biological and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 3,6-bis(dimethylamino)-10-ethyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with dimethylamine and ethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of acridinium derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridinium compounds .
Applications De Recherche Scientifique
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of acridinium, 3,6-bis(dimethylamino)-10-ethyl- involves intercalation into double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription . The compound’s planar structure allows it to insert between the base pairs of DNA, stabilized by π-stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- is unique due to its specific substitution pattern, which enhances its fluorescence properties and DNA intercalation efficiency compared to other acridine derivatives . This makes it particularly valuable in applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
36366-89-9 |
|---|---|
Formule moléculaire |
C19H24N3+ |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
10-ethyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C19H24N3/c1-6-22-18-12-16(20(2)3)9-7-14(18)11-15-8-10-17(21(4)5)13-19(15)22/h7-13H,6H2,1-5H3/q+1 |
Clé InChI |
FZAPIGUFANVTGF-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



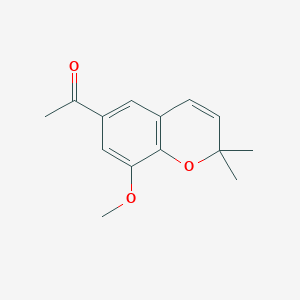
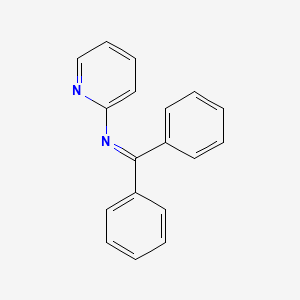
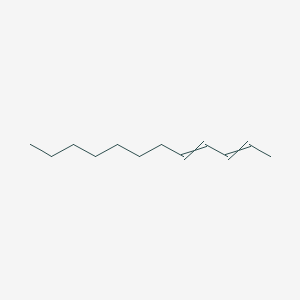

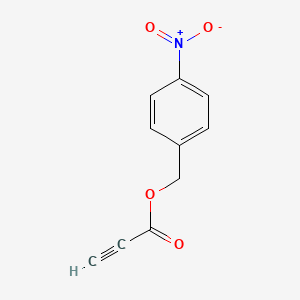
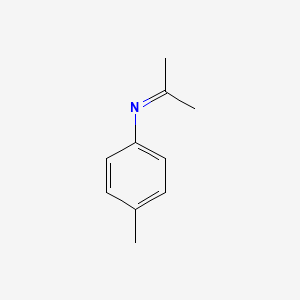

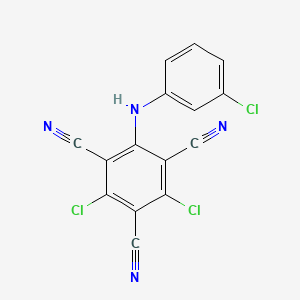
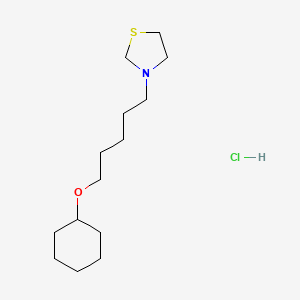
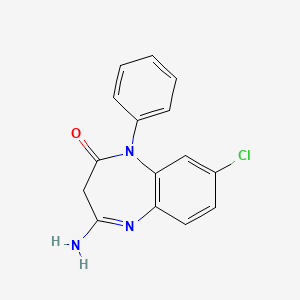

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
